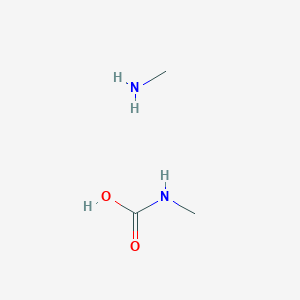![molecular formula C7H12N2O B14480973 Spiro[2.3]hexane-5-carbohydrazide CAS No. 66036-89-3](/img/structure/B14480973.png)
Spiro[2.3]hexane-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[23]hexane-5-carbohydrazide is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.3]hexane-5-carbohydrazide typically involves cycloaddition reactions. One common method is the visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst. This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[2.3]hexane-5-carbohydrazide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[2.3]hexane-5-carboxylic acid, while reduction may yield spiro[2.3]hexane-5-methanol.
Aplicaciones Científicas De Investigación
Spiro[2.3]hexane-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features.
Mecanismo De Acción
The mechanism of action of spiro[2.3]hexane-5-carbohydrazide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[2.3]hexane-5-carboxylic acid
- Spiro[2.3]hexane-5-methanol
- Spiro[2.3]hexane-5-amine
Uniqueness
Spiro[2.3]hexane-5-carbohydrazide is unique due to its carbohydrazide functional group, which imparts specific reactivity and potential biological activity. This distinguishes it from other spirocyclic compounds that may have different functional groups and properties .
Propiedades
Número CAS |
66036-89-3 |
|---|---|
Fórmula molecular |
C7H12N2O |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
spiro[2.3]hexane-5-carbohydrazide |
InChI |
InChI=1S/C7H12N2O/c8-9-6(10)5-3-7(4-5)1-2-7/h5H,1-4,8H2,(H,9,10) |
Clave InChI |
PGHQSIHDNYZRRX-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC(C2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



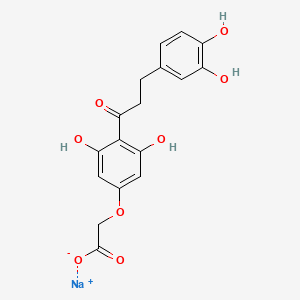
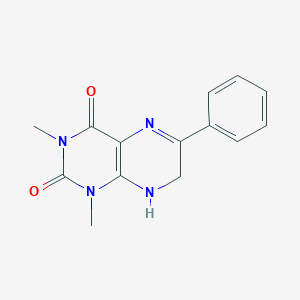
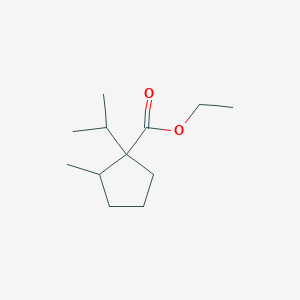
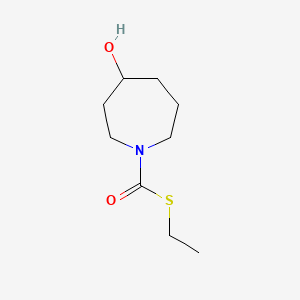
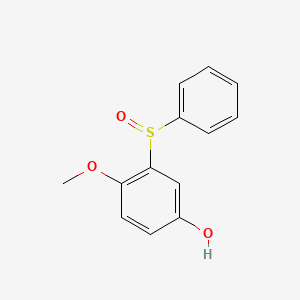
![1,5,10-Triazabicyclo[8.3.1]tetradecane](/img/structure/B14480922.png)
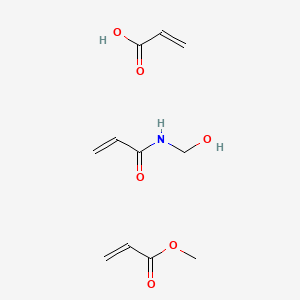
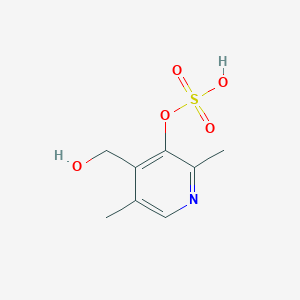


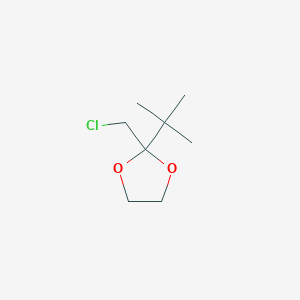
![4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol](/img/structure/B14480966.png)
